2-{[3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide
Description
This compound is a structurally complex molecule featuring a 1,4-diazaspiro[4.5]deca-1,3-diene core substituted with a 2,4-dichlorophenyl group at position 3, a methyl group at position 8, and a sulfanyl-linked N-phenylacetamide moiety. Its molecular formula is C₂₂H₂₁Cl₂N₃OS (average mass: ~446.39 g/mol), with unique stereoelectronic properties arising from the spirocyclic system and halogenated aromatic substituents.
Properties
IUPAC Name |
2-[[2-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N3OS/c1-15-9-11-23(12-10-15)27-21(18-8-7-16(24)13-19(18)25)22(28-23)30-14-20(29)26-17-5-3-2-4-6-17/h2-8,13,15H,9-12,14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICQFHFEXHDDIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide (CAS Number: 899932-73-1) is a synthetic organic molecule characterized by its complex spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 488.5 g/mol. The compound features a diazaspirodecene core and a dichlorophenyl substituent, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H27Cl2N3OS |
| Molecular Weight | 488.5 g/mol |
| CAS Number | 899932-73-1 |
Antimicrobial Properties
Research indicates that compounds similar to 2-{[3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide exhibit antimicrobial properties. The mechanism often involves the inhibition of bacterial growth through interference with cell wall synthesis or enzyme activity.
In a study involving various diazaspiro compounds, it was found that certain derivatives showed significant activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the spiro structure can enhance antimicrobial efficacy .
Anticancer Activity
Another area of interest is the potential anticancer activity of this compound. Preliminary studies have demonstrated that related spiro compounds can induce apoptosis in cancer cell lines. The proposed mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .
Case Study Example:
A recent study evaluated the cytotoxic effects of several diazaspiro compounds on human breast cancer cells (MCF-7). The results indicated that the compound inhibited cell proliferation in a dose-dependent manner with an IC50 value of approximately 25 µM .
The biological activity of 2-{[3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cell survival.
- Receptor Modulation : Interactions with cellular receptors could alter signaling pathways related to growth and apoptosis.
- Oxidative Stress Induction : Some studies suggest that such compounds can induce oxidative stress in target cells, leading to cellular damage and death.
Safety and Toxicology
While exploring the biological activities, safety profiles are equally important. The compound has been categorized under various hazard classifications:
- Causes skin irritation (H315)
- Causes serious eye irritation (H319)
These classifications highlight the need for caution when handling the compound in laboratory settings .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have explored the potential of this compound as an anticancer agent. The unique structure of the diazaspiro compound allows for interaction with specific biological targets involved in cancer proliferation. For instance, a study indicated that derivatives of spiro compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that modifications to the core structure could enhance efficacy against specific tumors .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that similar spiro compounds possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The presence of the dichlorophenyl group is believed to enhance membrane permeability, allowing the compound to exert its antimicrobial effects more effectively .
Agricultural Applications
Pesticidal Activity
The structure of 2-{[3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide suggests potential use in agricultural pest control. Preliminary studies indicate that compounds with similar scaffolds can act as effective pesticides against a range of phytopathogenic microorganisms. Such compounds may inhibit fungal growth or disrupt insect development by interfering with their hormonal systems .
Herbicide Development
There is ongoing research into the herbicidal properties of spiro compounds. The ability to modify the chemical structure allows researchers to tailor these compounds for selective action against specific weed species while minimizing harm to crops. This selectivity could lead to more sustainable agricultural practices by reducing reliance on broad-spectrum herbicides .
Material Science Applications
Polymer Chemistry
The unique chemical properties of 2-{[3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide suggest potential applications in polymer chemistry. The compound can serve as a monomer or additive in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research is underway to explore how incorporating such compounds can lead to materials with specialized functionalities, such as increased resistance to degradation or improved electrical properties .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
2-{[3-(3,4-Dichlorophenyl)-1,4-Diazaspiro[4.5]deca-1,3-Dien-2-yl]Sulfanyl}-N-Phenylacetamide
- Molecular Formula : C₂₂H₂₁Cl₂N₃OS (identical to the target compound).
- Key Differences :
- Substituent Position : The dichlorophenyl group is substituted at 3,4-positions instead of 2,4-positions.
- Lack of 8-Methyl Group : The absence of the methyl group at position 8 reduces steric hindrance around the spirocyclic core.
- Impact : The 3,4-dichloro substitution alters electronic distribution and may affect binding affinity in biological targets compared to the 2,4-isomer. The missing methyl group could increase conformational flexibility .
N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide
- Molecular Formula : C₉H₉ClN₂O₅S.
- Key Features : Contains a nitro group and methylsulfonyl substituent on the phenyl ring.
- Comparison: Unlike the target compound, this analogue lacks the spirocyclic system but shares the acetamide backbone.
Physicochemical and Spectroscopic Comparisons
Table 1: Structural and Physicochemical Properties
Implications of Structural Variations
- Bioactivity : The 2,4-dichloro substitution may improve target selectivity in pesticidal or pharmaceutical applications compared to 3,4-dichloro analogues, as ortho-substituted halogens often enhance receptor interactions.
- Synthetic Accessibility: The 8-methyl group in the target compound introduces synthetic challenges, such as regioselective alkylation, which are absent in non-methylated analogues .
- Lumping Strategy Relevance : Compounds sharing the spirocyclic core (e.g., both dichlorophenyl variants) could be "lumped" in computational models due to shared reactivity profiles, though substituent-specific differences must be accounted for .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
